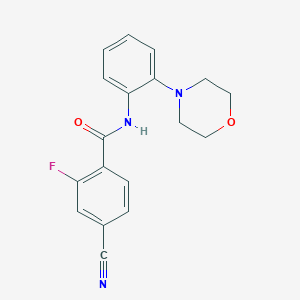
N-(5-bromo-6-methylpyridin-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)pentanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family and has a molecular formula of C12H16BrN2O.
Wirkmechanismus
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)pentanamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various signaling pathways in the body, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation and cell proliferation, which are key processes in various disease states.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)pentanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-bromo-6-methylpyridin-2-yl)pentanamide in lab experiments is its potency and selectivity. It has been found to exhibit potent anti-inflammatory and anti-cancer properties at relatively low concentrations. Additionally, it has been shown to be selective for certain signaling pathways, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain in vitro assays.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)pentanamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of its mechanism of action, which will provide a better understanding of its potential applications in various disease states. Additionally, there is a need for further in vivo studies to assess the safety and efficacy of N-(5-bromo-6-methylpyridin-2-yl)pentanamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)pentanamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method has been reported in various scientific literature and is considered a reliable and efficient way to synthesize N-(5-bromo-6-methylpyridin-2-yl)pentanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)pentanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C11H15BrN2O |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)pentanamide |
InChI |
InChI=1S/C11H15BrN2O/c1-3-4-5-11(15)14-10-7-6-9(12)8(2)13-10/h6-7H,3-5H2,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
OTQCFCGBAJHWFX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NC(=C(C=C1)Br)C |
Kanonische SMILES |
CCCCC(=O)NC1=NC(=C(C=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)



